2-(ベンジルアミノ)-1-フェノキシプロパン-2-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

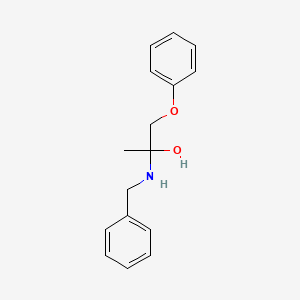

2-(Benzylamino)-1-phenoxypropan-2-ol is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.333. The purity is usually 95%.

BenchChem offers high-quality 2-(Benzylamino)-1-phenoxypropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylamino)-1-phenoxypropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 用途: 研究者らは、2-(ベンジルアミノ)-1-フェノキシプロパン-2-オール誘導体を、潜在的な疾患修飾多機能抗アルツハイマー薬として調査してきました . これらの化合物は、コリンエステラーゼ阻害剤を修飾してβセクレターゼ阻害を標的にすることで設計されました。

- 結果: 化合物12(2-(5-(ベンジルアミノ)-4-ヒドロキシペンチル)イソインドリン-1,3-ジオン)は、アセチルコリンエステラーゼ(AChE)、βセクレターゼ(BACE-1)、およびβアミロイド凝集に対して阻害活性を示しました。 それは、症状的および疾患修飾の両方の標的に対してバランスのとれた効力を備えた、多能性のある抗アルツハイマー薬として有望です .

アルツハイマー病研究

チアゾール誘導体

ナノ粒子のグリーン合成

要約すると、2-(ベンジルアミノ)-1-フェノキシプロパン-2-オール誘導体は、アルツハイマー病研究、有機合成、チアゾール化学、グリーンナノ粒子合成、および潜在的に他の分野で有望です。 研究者は、医学と材料科学におけるブレークスルーを目指して、その多面的用途を探索し続けています . さらに情報が必要な場合や、特定の質問がある場合は、お気軽にお問い合わせください。

作用機序

Target of Action

Similar compounds have been found to target tubulin . Tubulin is a protein that is crucial for maintaining the structure and function of cells, particularly during cell division.

Mode of Action

Compounds with similar structures have been found to disrupt tubulin polymerization . This disruption can lead to changes in cell structure and function, potentially leading to cell death.

Biochemical Pathways

Disruption of tubulin polymerization can affect a variety of cellular processes, including cell division, intracellular transport, and maintenance of cell shape .

Pharmacokinetics

Similar compounds have been found to have poor oral bioavailability due to extensive first-pass metabolism . This suggests that 2-(Benzylamino)-1-phenoxypropan-2-ol may also have poor oral bioavailability and may be subject to extensive metabolism.

Result of Action

Disruption of tubulin polymerization can lead to changes in cell structure and function, potentially leading to cell death .

生物活性

2-(Benzylamino)-1-phenoxypropan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and neuroprotection. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Activation of AMPK and GDF15 Induction

Recent studies have highlighted the role of 2-(Benzylamino)-1-phenoxypropan-2-ol derivatives in activating AMP-activated protein kinase (AMPK), which is crucial for regulating energy homeostasis. Specifically, structural modifications of related compounds have shown enhanced potency in increasing growth differentiation factor 15 (GDF15) levels in hepatic cells. For instance, a derivative compound demonstrated a significant increase in GDF15 mRNA levels compared to metformin, suggesting a promising avenue for treating obesity and type 2 diabetes mellitus (T2DM) .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Certain analogs have been reported to stimulate post-natal hippocampal neurogenesis and reduce neuronal cell death, indicating potential applications in neurodegenerative diseases . This neuroprotective activity is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to identify how modifications to the benzylamino and phenoxy groups affect biological activity.

| Compound ID | R1 Substituent | R2 Substituent | Max Activity (%) | EC50 (μM) |

|---|---|---|---|---|

| 1 | 3-Cl, 2-Me | - | 97 | 6 ± 1 |

| 5a | 3-Cl, 2-Me | H | 45 | 18 ± 4 |

| 5g | 3-Cl, 2-Me | 4-CF3 | 88 | 13 ± 1 |

This table summarizes findings from various SAR studies where specific substitutions led to enhanced protective activity against endoplasmic reticulum (ER) stress in pancreatic β-cells . The optimal substitution patterns were identified as critical for maximizing both potency and solubility, which are essential for therapeutic applications.

Diabetes Treatment

In a notable study, an N-(2-(Benzylamino)-2-oxoethyl)benzamide analog exhibited significant β-cell protective activity against ER stress with an EC50 of 0.1±0.01μM. This compound was found to be effective at rescuing cell viability under stress conditions, marking it as a potential candidate for diabetes treatment .

Neurodegenerative Disease Models

Another investigation into the neuroprotective effects of benzylamino derivatives demonstrated their ability to mitigate neuronal damage in models of oxidative stress. These compounds were shown to reduce apoptosis in neuronal cells, suggesting their utility in developing therapies for conditions like Parkinson's disease .

特性

IUPAC Name |

2-(benzylamino)-1-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZROMNDVUPWEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。